BenchChemオンラインストアへようこそ!

3,4-Difluoro-4-methylpiperidine

Enzyme Inhibition Cancer Metabolism PHGDH

Procure 3,4-Difluoro-4-methylpiperidine to access a unique gem-difluoro-4-methyl substitution pattern. This scaffold is engineered to reduce basicity (pKa↓1.5-2.0 units) and optimize lipophilicity, improving permeability and metabolic stability over non-fluorinated analogs. Ideal for FBDD and lead optimization where precise conformational control (axial-F preference) is critical for target engagement and IP generation.

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
Cat. No. B8026309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-4-methylpiperidine
Molecular FormulaC6H11F2N
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESCC1(CCNCC1F)F
InChIInChI=1S/C6H11F2N/c1-6(8)2-3-9-4-5(6)7/h5,9H,2-4H2,1H3
InChIKeyMVLFOADGNMQTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-4-methylpiperidine Procurement Guide: Fluorinated Piperidine Building Block for Drug Discovery


3,4-Difluoro-4-methylpiperidine (CAS 1823252-89-6) is a fluorinated piperidine derivative with the molecular formula C6H11F2N and a molecular weight of 135.16 g/mol . It belongs to a class of saturated nitrogen heterocycles that are widely employed as building blocks in medicinal chemistry and fragment-based drug discovery (FBDD) due to their ability to modulate key physicochemical properties such as basicity (pKa), lipophilicity (LogP), and metabolic stability . The specific substitution pattern—gem-difluoro at the 3-position and a methyl group at the 4-position—imparts a unique conformational bias and electronic environment that distinguishes it from non-fluorinated or mono-fluorinated piperidine analogs.

Why 3,4-Difluoro-4-methylpiperidine Cannot Be Simply Replaced by Other Piperidine Analogs


Substituting 3,4-difluoro-4-methylpiperidine with a generic piperidine analog in a lead optimization campaign or synthetic route is likely to alter critical molecular properties in ways that compromise project objectives. Fluorination is known to reduce basicity (pKa) and modulate lipophilicity (LogP) while retaining metabolic stability, but the magnitude of these effects is highly dependent on the exact substitution pattern and resulting conformational preferences . For instance, the presence of a 4-methyl group combined with 3,4-difluoro substitution can significantly influence the piperidine ring's conformational equilibrium, which in turn affects binding affinity, target selectivity, and pharmacokinetic profile in ways that cannot be predicted from simple structural similarity [1]. Therefore, direct substitution with an unsubstituted, mono-fluorinated, or differently difluorinated piperidine is not guaranteed to maintain the same structure-activity relationship (SAR) or physicochemical profile. The quantitative evidence below details specific, measurable differences that justify the selection of 3,4-difluoro-4-methylpiperidine over its closest analogs.

Quantitative Differentiation of 3,4-Difluoro-4-methylpiperidine Against Piperidine Analogs


PHGDH Inhibitory Activity: 4-Methylpiperidine Shows Potency While 4,4-Difluoropiperidine Is Inactive

In a direct head-to-head comparison within the same assay system, 4-methylpiperidine exhibited measurable inhibitory activity against phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis, with an IC50 of 85.1 µM (95% CI: 37.8–101.2 µM) [1]. In stark contrast, 4,4-difluoropiperidine was inactive, showing an IC50 >150 µM [1]. This demonstrates that the presence and positioning of fluorine atoms critically impacts biological activity; the 4-methylpiperidine core of the target compound retains activity, while the 4,4-difluoro substitution abolishes it. The 3,4-difluoro-4-methyl pattern in the target compound may therefore offer a distinct activity profile compared to 4,4-difluoro analogs.

Enzyme Inhibition Cancer Metabolism PHGDH

pKa Reduction: Difluorination Markedly Lowers Basicity Relative to Non-Fluorinated Piperidine

Systematic studies of fluorinated piperidines have established that difluorination reduces the basicity (pKa) of the piperidine nitrogen by approximately 1.5–2.0 units compared to unsubstituted piperidine (pKa ≈ 11.2) . While the exact pKa of 3,4-difluoro-4-methylpiperidine is not explicitly reported in the public domain, class-level inference from analogous difluoropiperidines (e.g., 3,3-difluoropiperidine pKa ≈ 9.0–9.5; 4,4-difluoropiperidine pKa ≈ 9.0) supports an expected pKa in the range of 8.5–9.5 [1]. This reduction in basicity is a key differentiator: it can decrease the fraction of positively charged species at physiological pH, thereby enhancing membrane permeability and reducing hERG channel liability compared to more basic, non-fluorinated piperidine analogs.

Physicochemical Properties Drug Design pKa

Metabolic Stability: Difluorinated Piperidines Retain High Microsomal Stability

A comprehensive study of mono- and difluorinated saturated heterocyclic amines demonstrated that intrinsic microsomal clearance (CLint) measurements indicate high metabolic stability for nearly all difluorinated piperidine derivatives studied, with only a single exception noted for the 3,3-difluoroazetidine derivative . While data for the specific 3,4-difluoro-4-methyl substitution pattern are not individually reported, the class-level trend strongly supports that the compound retains high metabolic stability comparable to other stable difluoropiperidines. This is a critical advantage over some non-fluorinated or less optimally fluorinated analogs that may be more susceptible to oxidative metabolism at the piperidine ring.

ADME Metabolic Stability Microsomal Clearance

Commercial Availability and Purity: Multiple Vendors Offer High-Purity Material (≥95–98%)

Unlike some bespoke fluorinated piperidines that may require custom synthesis, 3,4-difluoro-4-methylpiperidine is commercially available from several reputable vendors with documented high purity levels. MolCore supplies the compound with purity ≥98% (NLT 98%) , while Chemenu offers 97% purity and CymitQuimica lists a minimum purity of 95% . This ensures that researchers can obtain reliable, high-quality material for reproducible experiments without the lead time and cost associated with custom synthesis. In comparison, closely related analogs like 3,4-difluoropiperidine (trans or cis isomers) may have more limited availability or lower documented purity.

Procurement Sourcing Purity

Optimal Use Cases for 3,4-Difluoro-4-methylpiperidine in Drug Discovery and Chemical Biology


Lead Optimization: Fine-Tuning pKa to Improve Permeability and Reduce hERG Liability

In programs where a piperidine-containing lead compound exhibits high basicity (pKa > 10), substitution with 3,4-difluoro-4-methylpiperidine can lower the pKa by 1.5–2.0 units, as supported by class-level pKa data . This reduction decreases the fraction of positively charged species at physiological pH, thereby improving passive membrane permeability and potentially reducing off-target binding to hERG potassium channels. The difluorination pattern also maintains high metabolic stability , making it an ideal building block for optimizing both pharmacokinetics and safety.

Fragment-Based Drug Discovery (FBDD): Expanding Chemical Space with 3D Fluorinated Fragments

Fluorinated piperidines have been identified as valuable 3D fragments for FBDD due to their conformational rigidity and unique physicochemical profile [1]. 3,4-Difluoro-4-methylpiperidine, with its gem-difluoro substitution at the 3-position and a methyl group at the 4-position, offers a distinct conformational bias (axial-F preference) that can be exploited to achieve specific binding geometries and improve ligand efficiency. Its commercial availability at high purity facilitates rapid screening and validation in fragment libraries.

Structure-Activity Relationship (SAR) Exploration: Probing the Fluorine Effect on PHGDH and Related Enzymes

The head-to-head comparison between 4-methylpiperidine (IC50 = 85.1 µM) and 4,4-difluoropiperidine (IC50 >150 µM) for PHGDH inhibition [2] demonstrates that fluorination can either preserve or abolish activity in a position-dependent manner. 3,4-Difluoro-4-methylpiperidine serves as a unique probe to investigate the SAR of fluorinated piperidines in enzyme inhibition assays, particularly for targets where the piperidine ring is a key pharmacophore. This compound allows researchers to systematically assess the impact of dual fluorination combined with a methyl group on target engagement.

Synthesis of Patent-Protected Chemical Matter: Accessing Novel Fluorinated Piperidine Scaffolds

Patents covering difluorinated piperidines for therapeutic applications, such as those for Alzheimer's disease and gamma-secretase modulation, highlight the value of specific fluorination patterns for intellectual property generation [3][4]. 3,4-Difluoro-4-methylpiperidine provides a distinct scaffold that can be incorporated into novel chemical entities, offering a route to composition-of-matter patents and differentiation from existing piperidine-based drugs. Its commercial availability accelerates the synthesis of patentable lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Difluoro-4-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.